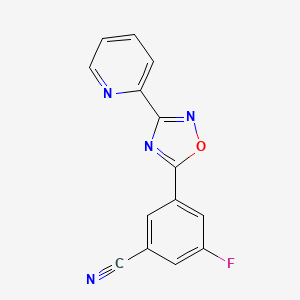

3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Vue d'ensemble

Description

- Il a été initialement développé par le Vanderbilt University Medical Center.

- Le composé est actuellement en développement préclinique, et son principal mécanisme d'action implique la modulation de l'activité du mGluR5 .

VU 0285683: est un modulateur allostérique négatif (MAN) spécifique du récepteur métabotropique du glutamate 5 (mGluR5).

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles pour VU 0285683 ne sont pas largement disponibles dans le domaine public. Il est essentiel de noter que les méthodes de production industrielles impliquent généralement l'optimisation des voies de synthèse pour la scalabilité, le rendement et la pureté.

Analyse Des Réactions Chimiques

- VU 0285683 interagit avec le mGluR5, mais ses réactions chimiques au-delà de la liaison ne sont pas largement documentées.

- Les réactifs et les conditions courants utilisés dans la recherche liée au mGluR5 peuvent inclure des solvants organiques, des tampons et des systèmes d'essais spécifiques.

- Les principaux produits formés à partir des interactions de VU 0285683 seraient probablement liés à sa modulation des voies de signalisation du mGluR5.

Applications de la recherche scientifique

Chimie: Les chercheurs étudient VU 0285683 pour comprendre ses propriétés de liaison, ses caractéristiques structurales et ses modifications potentielles.

Biologie: VU 0285683 est précieux pour étudier la fonction du mGluR5 dans la signalisation neuronale, la plasticité synaptique et la neuroprotection.

Médecine: Son activité anxiolytique le rend pertinent pour les troubles liés à l'anxiété.

Industrie: Bien qu'il ne soit pas utilisé directement dans l'industrie, les informations issues de la recherche sur VU 0285683 peuvent éclairer le développement de médicaments ou les stratégies thérapeutiques.

Mécanisme d'action

- VU 0285683 exerce ses effets en se liant au site de liaison du MPEP (modulateur allostérique positif du récepteur métabotropique du glutamate 5) sur le mGluR5.

- Cette liaison module négativement l'activité du mGluR5, impactant les voies de signalisation en aval impliquées dans la transmission et la plasticité synaptiques.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anti-Cancer Activity

One of the primary applications of 3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is its potential as an anti-cancer agent. Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of similar oxadiazole derivatives that showed promising results against lung carcinoma cells, indicating a selective toxicity towards cancerous tissues while sparing normal cells .

1.2 Mechanism of Action

The mechanism by which this compound exerts its anti-cancer effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. For example, it may interact with DNA and RNA, disrupting their functions and leading to apoptosis in cancer cells. Additionally, the presence of fluorine and pyridine groups enhances the compound's ability to penetrate biological membranes and interact with cellular targets effectively.

Agricultural Applications

2.1 Antimicrobial Properties

Beyond its potential in oncology, this compound has shown antimicrobial properties that could be harnessed in agriculture. Compounds with oxadiazole structures have been reported to possess antibacterial and antifungal activities, making them suitable candidates for developing new agrochemicals . These properties can help in managing plant diseases caused by pathogenic microorganisms.

Material Science Applications

3.1 Development of Functional Materials

The unique structural features of this compound also position it as a candidate for applications in material science. Its thermal stability and ability to form strong intermolecular interactions make it suitable for incorporation into polymers and other materials requiring enhanced durability and functionality .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Mécanisme D'action

- VU 0285683 exerts its effects by binding to the MPEP (metabotropic glutamate receptor 5 positive allosteric modulator) binding site on mGluR5.

- This binding negatively modulates mGluR5 activity, impacting downstream signaling pathways involved in synaptic transmission and plasticity.

Comparaison Avec Des Composés Similaires

- L'unicité de VU 0285683 réside dans son ciblage spécifique du mGluR5.

- Des composés similaires comprennent d'autres modulateurs du mGluR5 (modulateurs allostériques positifs et négatifs) et des ligands apparentés du récepteur du glutamate.

Activité Biologique

3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHF NO

- Molecular Weight : 253.23 g/mol

Structural Features :

- The presence of a fluoro group enhances lipophilicity and may influence the compound's interaction with biological targets.

- The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : Similar compounds in its class have been shown to inhibit various kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways.

- Antimicrobial Activity : The pyridine moiety may contribute to antibacterial and antifungal properties.

Anticancer Activity

A series of studies have evaluated the anticancer potential of oxadiazole derivatives similar to this compound. Table 1 summarizes key findings from various research articles.

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.63 | Apoptosis induction via Bcl-2 inhibition |

| Compound B | A549 (Lung Cancer) | 12.34 | Cell cycle arrest and apoptosis |

| Compound C | HeLa (Cervical Cancer) | 10.89 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

The compound's structural analogs have shown promising antimicrobial activity against various pathogens. Table 2 presents data on antimicrobial efficacy.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Compound D | E. coli | 32 µg/mL | Bactericidal |

| Compound E | S. aureus | 16 µg/mL | Bacteriostatic |

| Compound F | C. albicans | 8 µg/mL | Fungistatic |

Case Studies

Several case studies have illustrated the therapeutic potential of oxadiazole derivatives:

-

Case Study on Cancer Treatment :

- A study conducted on a novel oxadiazole derivative demonstrated significant tumor reduction in xenograft models. The treatment led to a marked increase in apoptosis markers and reduced cell proliferation rates.

-

Case Study on Antimicrobial Efficacy :

- In vitro studies revealed that an oxadiazole-based compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a new antibiotic agent.

Propriétés

IUPAC Name |

3-fluoro-5-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7FN4O/c15-11-6-9(8-16)5-10(7-11)14-18-13(19-20-14)12-3-1-2-4-17-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELAFISMURFRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.